

CAY10499: A Technical Guide to its Non-Selective Lipase Inhibition Characteristics

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Compound of Interest

Compound Name: CAY10499

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, non-selective inhibitor of several lipases, making it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. This technical guide provides an in-depth overview of the non-selective lipase inhibition characteristics of **CAY10499**, including quantitative inhibitory data, detailed experimental methodologies for key assays, and visualization of the relevant signaling pathways. The information presented here is intended to assist researchers, scientists, and drug development professionals in utilizing **CAY10499** effectively in their studies.

Data Presentation: Inhibitory Profile of CAY10499

The inhibitory activity of **CAY10499** has been characterized against a range of lipases. The following tables summarize the quantitative data available, providing a clear comparison of its potency across different enzymes.

Lipase Target	IC50 Value (nM)	Enzyme Source
Monoacylglycerol Lipase (MAGL)	144	Human Recombinant
Hormone-Sensitive Lipase (HSL)	90	Human Recombinant
Fatty Acid Amide Hydrolase (FAAH)	14	Human Recombinant

Table 1: IC50 Values of **CAY10499** Against Key Lipases.[\[1\]](#)

Lipase Target	Percent Inhibition (%)	CAY10499 Concentration (μM)
Adipose Triglyceride Lipase (ATGL)	95	5
Diacylglycerol Lipase α (DAGLα)	60	5
α/β-Hydrolase Domain 6 (ABHD6)	90	5
Carboxylesterase 1 (CES1)	95	5

Table 2: Percentage Inhibition of Various Lipases by **CAY10499**.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the characterization of **CAY10499**'s inhibitory activity.

Monoacylglycerol Lipase (MAGL) Activity Assay

This protocol is adapted from Muccioli et al. (2008), who first reported the inhibitory activity of **CAY10499** against MAGL.[\[2\]](#)[\[3\]](#)

Materials:

- Human recombinant MAGL
- **CAY10499**
- 4-Nitrophenylacetate (4-NPA)
- Tris-HCl buffer (100 mM, pH 7.4)
- Fatty-acid-free Bovine Serum Albumin (BSA)
- DMSO
- 96-well microtiter plate
- Spectrophotometer

Procedure:

- Prepare a stock solution of **CAY10499** in DMSO.
- In a 96-well plate, add 150 μ L of Tris-HCl buffer containing 0.1% (w/v) fatty-acid-free BSA to each well.
- Add 10 μ L of the **CAY10499** solution (or DMSO for control) to the appropriate wells.
- Add 16 ng of pure human MGL to each well.
- Initiate the reaction by adding 40 μ L of 1.25 mM 4-NPA in Tris-HCl to each well (final concentration of 250 μ M).
- Incubate the plate at 37°C for 15 minutes.
- Measure the absorbance at 405 nm to quantify the release of 4-nitrophenol.

Simplified Lipase Assays for ATGL, HSL, DAGL α , ABHD6, and CES1

The following generalized protocol is based on the simplified assays described by Iglesias et al. (2016), which were used to determine the percentage inhibition of several lipases by **CAY10499**.^[4] Specific substrates and enzyme sources vary for each lipase.

General Principle: These assays utilize specific substrates that, upon hydrolysis by the target lipase, produce a detectable signal (e.g., fluorescence or color).

Generic Assay Workflow:

- **Enzyme and Inhibitor Preparation:** Recombinant human or mouse enzymes are used, either as cell extracts from overexpressing cells or as purified proteins. **CAY10499** is dissolved in DMSO.
- **Reaction Setup:** Assays are typically performed in a 96-well plate format. The reaction mixture generally includes a suitable buffer, the enzyme preparation, and the test inhibitor (**CAY10499**) or vehicle control (DMSO).
- **Pre-incubation:** The enzyme and inhibitor are often pre-incubated together for a specific period to allow for binding.
- **Reaction Initiation:** The reaction is started by the addition of the specific substrate for the lipase being assayed.
- **Signal Detection:** The plate is read using a suitable plate reader (fluorometer or spectrophotometer) to measure the product formation over time.

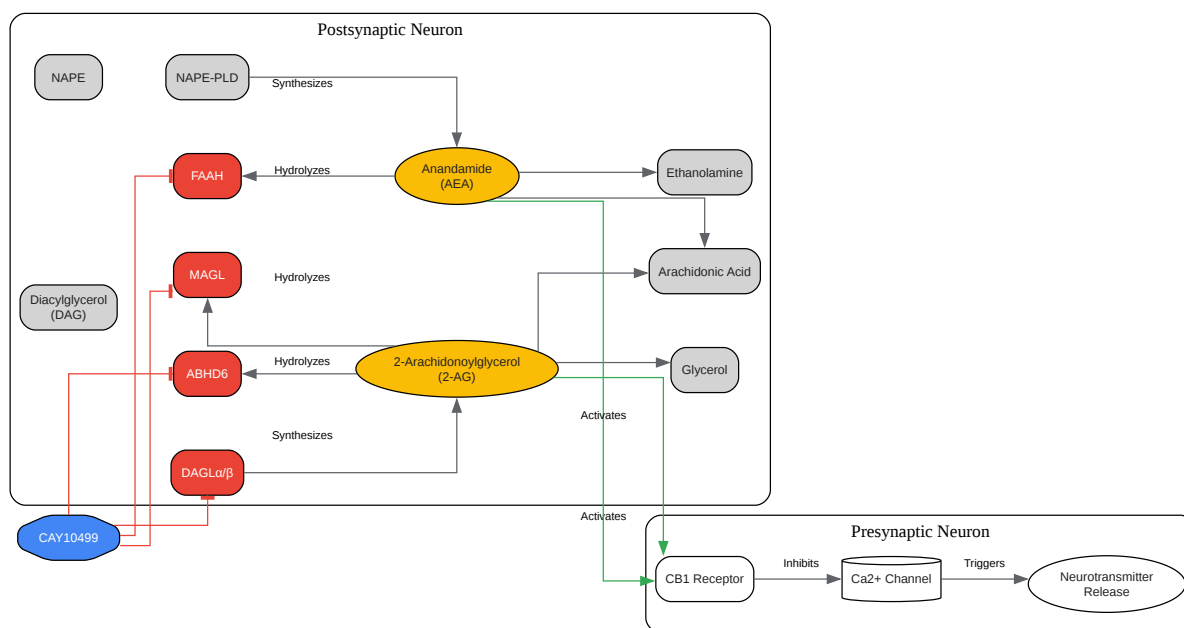
Specifics for Each Lipase Assay (based on Iglesias et al., 2016):

- **ATGL Assay:**
 - **Enzyme Source:** Extracts of 293T cells overexpressing human or mouse ATGL.
 - **Substrate:** EnzChek® Lipase Substrate.
 - **Detection:** Fluorescence measurement.
- **HSL Assay:**

- Enzyme Source: Extracts of cells overexpressing human or mouse HSL.
- Substrate: 1-S-arachidonoylthioglycerol.
- Detection: Release of thioglycerol is measured using ThioGlo-1, a fluorometric thiol detector.
- DAGL α Assay:
 - Enzyme Source: Not explicitly detailed for **CAY10499** testing in the provided abstracts, but the paper describes assays using recombinant DAGL α .
 - Substrate: p-nitrophenyl butyrate (pNPB) or EnzChek® Lipase Substrate.
 - Detection: Colorimetric (for pNPB) or fluorometric (for EnzChek®).
- ABHD6 Assay:
 - Enzyme Source: Cell extracts containing recombinant human ABHD6.
 - Substrate: 1-S-arachidonoylthioglycerol.
 - Detection: Release of thioglycerol is measured using ThioGlo-1.
- CES1 Assay:
 - Enzyme Source: Purified human CES1.
 - Substrate: 1-S-arachidonoylthioglycerol.
 - Detection: Release of thioglycerol is measured using ThioGlo-1.

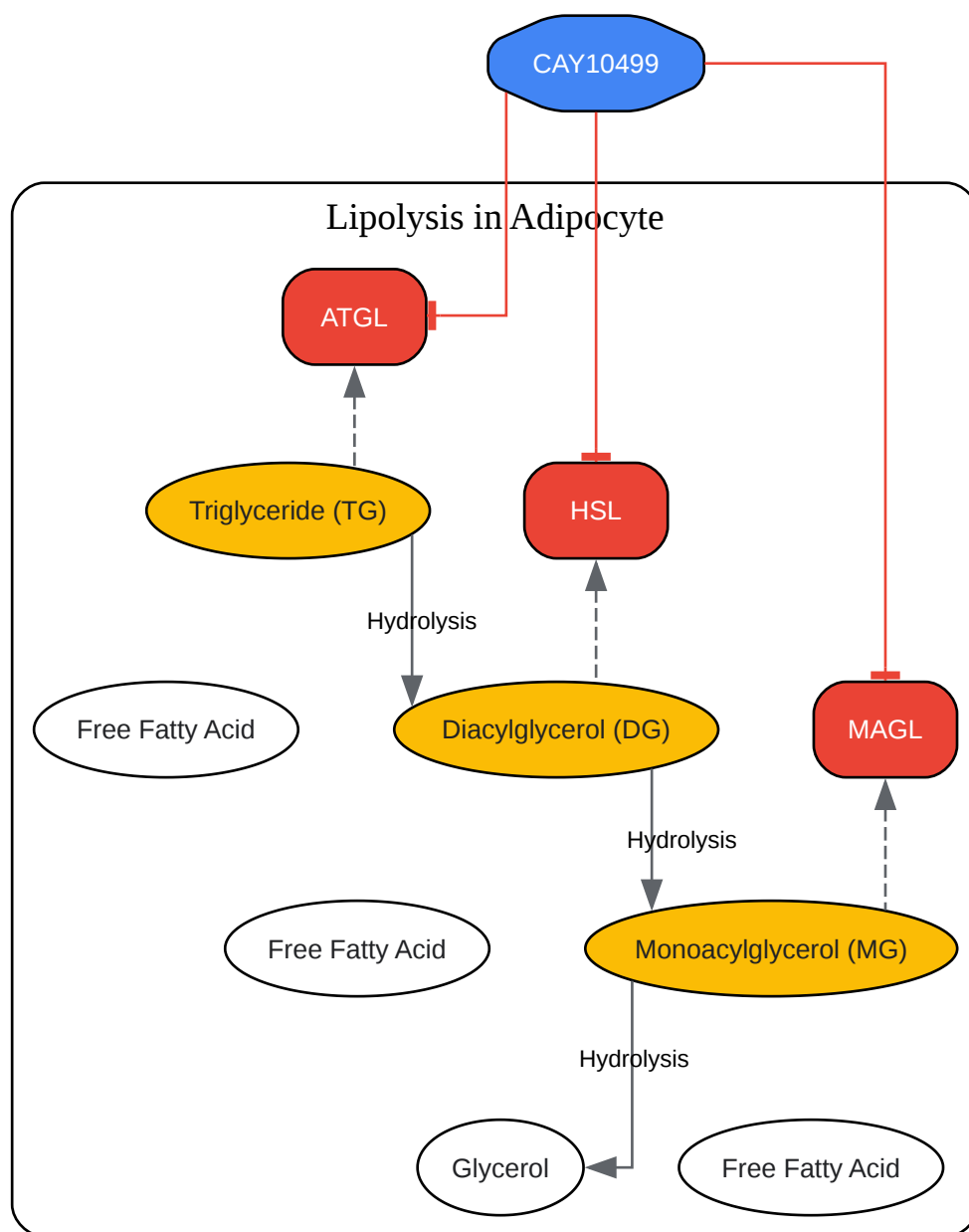
Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by the non-selective lipase inhibition of **CAY10499** and a conceptual experimental workflow.



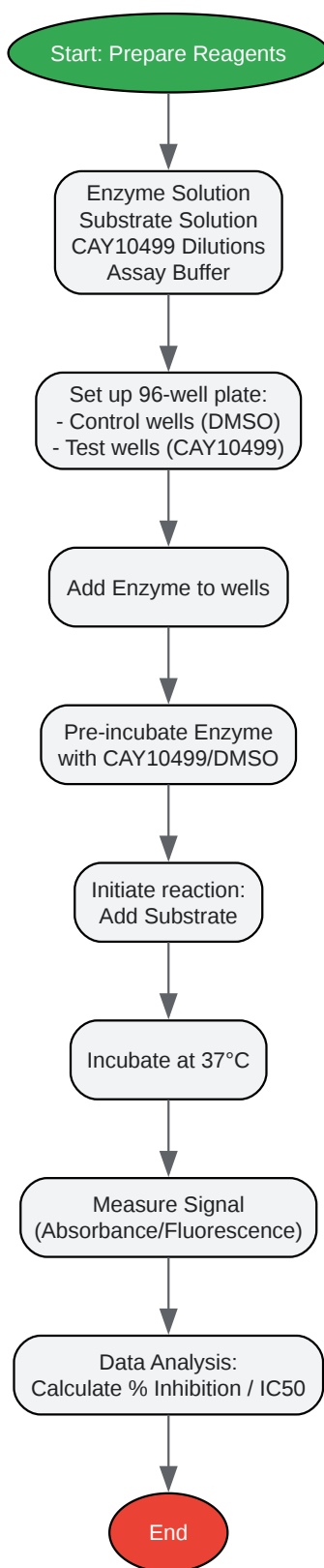
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Caption: Endocannabinoid signaling pathway and points of inhibition by **CAY10499**.



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Caption: Triglyceride hydrolysis pathway and points of inhibition by **CAY10499**.



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Caption: Generalized experimental workflow for assessing **CAY10499** lipase inhibition.

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